Agn-PC-00jfbh

Description

Agn-PC-00jfbh (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by its unique structural features, including a bromine-chlorine substituted phenyl ring linked to a boronic acid group. This compound exhibits moderate solubility (0.24 mg/mL) and a calculated log partition coefficient (Log Po/w) ranging from 0.61 to 2.15, depending on the predictive model used (e.g., XLOGP3, WLOGP) .

Key physicochemical and biological properties include:

- TPSA (Topological Polar Surface Area): 40.46 Ų, indicating moderate polarity.

- GI Absorption: High.

- BBB Permeability: Confirmed.

- Enzyme Inhibition: No significant inhibition of CYP enzymes.

- Synthetic Accessibility Score: 2.07, suggesting a moderately complex synthesis pathway .

Synthesis Protocol: this compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as a catalyst, potassium phosphate as a base, and tetrahydrofuran/water as solvents at 75°C for 1.33 hours. The reaction yields a boronic acid derivative with a purity suitable for pharmaceutical research .

Properties

CAS No. |

920323-32-6 |

|---|---|

Molecular Formula |

C16H26N2O2 |

Molecular Weight |

278.39 g/mol |

IUPAC Name |

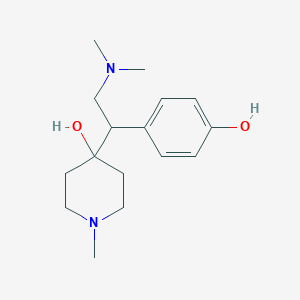

4-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]-1-methylpiperidin-4-ol |

InChI |

InChI=1S/C16H26N2O2/c1-17(2)12-15(13-4-6-14(19)7-5-13)16(20)8-10-18(3)11-9-16/h4-7,15,19-20H,8-12H2,1-3H3 |

InChI Key |

FHCBKBSMAQMHET-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)(C(CN(C)C)C2=CC=C(C=C2)O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of Agn-PC-00jfbh involves specific synthetic routes and reaction conditions. One method includes the use of hydrogen peroxide as a reducing agent. In this process, silver (I) nitrate is used as a silver precursor, aqueous NH3 as a pH adjustor, and poly(vinyl pyrrolidone) (PVP) as a dispersant . The concentration of PVP, reaction temperature, and pH of the reaction solution significantly influence the size and uniformity of the Ag nanoparticles produced.

Chemical Reactions Analysis

Agn-PC-00jfbh undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, silver (I) nitrate, and aqueous NH3 . The major products formed from these reactions are typically silver nanoparticles, which have applications in various fields due to their unique properties.

Scientific Research Applications

Agn-PC-00jfbh has a wide range of scientific research applications. It is used in the formulation of hybrid nanoparticles for drug delivery systems, particularly in the development of polymer-lipid hybrid nanoparticles (PLHNPs) loaded with apigenin . These nanoparticles exhibit strong antioxidant and anticancer potential, making them valuable in medical research. Additionally, this compound is used in the synthesis of silver nanoparticles for biomedical applications, including infection treatments, wound healing, and drug delivery systems .

Mechanism of Action

The mechanism of action of Agn-PC-00jfbh involves its interaction with molecular targets and pathways. For instance, in the context of drug delivery systems, this compound-loaded nanoparticles exhibit enhanced cytotoxicity against cancer cell lines, such as MCF-7 and MDA-MB-231 . The nanoparticles also demonstrate significant improvement in antioxidant activity, which contributes to their therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-00jfbh belongs to a class of halogen-substituted arylboronic acids. Below is a comparative analysis with structurally analogous compounds, based on molecular descriptors, biological activity, and synthetic feasibility (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Boronic Acid Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Log Po/w (XLOGP3) | Solubility (mg/mL) | BBB Permeability | Similarity Score |

|---|---|---|---|---|---|---|

| This compound | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Yes | Reference |

| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | 235.27 | 2.10 | 0.29 | Yes | 0.87 |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₄BBrCl₂O₂ | 269.72 | 2.78 | 0.12 | No | 0.71 |

| (4-Bromo-2-fluorophenyl)boronic acid | C₆H₅BBrFO₂ | 218.82 | 1.92 | 0.35 | Yes | 0.82 |

Key Findings:

Structural Similarities and Differences:

- This compound shares a bromine-chlorine substitution pattern with (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87) but differs in the position of halogens, which affects steric and electronic properties .

- The addition of a second chlorine atom in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight (269.72 g/mol) and lipophilicity (Log P: 2.78), reducing solubility to 0.12 mg/mL .

Biological Activity: this compound and (4-Bromo-2-fluorophenyl)boronic acid both exhibit BBB permeability, making them candidates for CNS-targeted therapies. In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid lacks BBB penetration due to higher polarity and molecular weight . None of the analogs show significant CYP enzyme inhibition, reducing the risk of drug-drug interactions .

Synthetic Feasibility:

- This compound has a moderate synthetic accessibility score (2.07), comparable to its analogs. However, (6-Bromo-2,3-dichlorophenyl)boronic acid requires additional purification steps due to its lower solubility .

Pharmacokinetic Profiles:

- (3-Bromo-5-chlorophenyl)boronic acid has the highest solubility (0.29 mg/mL) among the analogs, while this compound balances solubility (0.24 mg/mL) with favorable Log P values for membrane permeability .

Research Implications

This compound’s combination of moderate lipophilicity, BBB permeability, and synthetic accessibility positions it as a versatile scaffold for drug development. Its closest analog, (3-Bromo-5-chlorophenyl)boronic acid , offers slightly better solubility but comparable bioactivity, suggesting both compounds could be optimized for specific therapeutic targets (e.g., protease inhibitors in oncology or neurology) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.